molecular formula C8H11N3O B3335529 (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol CAS No. 1264036-70-5

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol

Cat. No. B3335529
CAS RN: 1264036-70-5
M. Wt: 165.19 g/mol
InChI Key: ZUFKVTACICNZEH-SSDOTTSWSA-N
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Description

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol, also known as PZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PZP is a chiral compound, which means that it has two mirror-image forms, (R)-PZP and (S)-PZP. In

Mechanism of Action

The mechanism of action of (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol involves its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction between (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol are dependent on the specific enzyme that it targets. For example, inhibition of monoamine oxidase A can lead to an increase in the levels of neurotransmitters, such as serotonin, in the brain. This can have a positive effect on mood and alleviate symptoms of depression. On the other hand, inhibition of monoamine oxidase B can lead to an increase in the levels of dopamine, which can help alleviate symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol in lab experiments is its potency and specificity towards certain enzymes. This allows for precise targeting and modulation of specific biochemical pathways. However, one limitation of using (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol is its chiral nature, which can complicate the synthesis and purification process.

Future Directions

There are several future directions for the research and development of (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol. One potential area of application is in the development of drugs for the treatment of neurological disorders. Additionally, further research can be conducted to explore the potential of (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol as a tool for studying enzyme kinetics and structure-function relationships. Finally, the synthesis and purification methods for (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol can be further optimized to improve its yield and purity.

Scientific Research Applications

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol has shown promising results in various scientific research applications, particularly in drug discovery and development. It has been found to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This makes (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol a potential candidate for the development of drugs for the treatment of neurological disorders, such as depression and Parkinson's disease.

properties

IUPAC Name

(3R)-1-pyrazin-2-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKVTACICNZEH-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279001
Record name 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol

CAS RN

1264036-70-5
Record name 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264036-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(2-pyrazinyl)-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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